molecular formula C22H29N3S B12744140 Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- CAS No. 103905-68-6

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-

Cat. No.: B12744140
CAS No.: 103905-68-6
M. Wt: 367.6 g/mol
InChI Key: ZQFUUXIUTCXROK-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a propyl-substituted piperazine ring attached to the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- typically involves the reaction of phenothiazine with a propyl-substituted piperazine. One common method involves the nucleophilic substitution reaction where phenothiazine is reacted with 1-(3-chloropropyl)-4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms in the piperazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential antipsychotic and antiemetic properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps in reducing psychotic symptoms. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.

    Trifluoperazine: Known for its potent antipsychotic effects.

    Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.

Uniqueness

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its propyl-substituted piperazine ring may influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

103905-68-6

Molecular Formula

C22H29N3S

Molecular Weight

367.6 g/mol

IUPAC Name

10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3

InChI Key

ZQFUUXIUTCXROK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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